molecular formula C23H25N7OS B6468963 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2640862-86-6

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

カタログ番号: B6468963
CAS番号: 2640862-86-6
分子量: 447.6 g/mol
InChIキー: YKYJAGQKDKMLQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic organic molecule featuring a pyridazin-3-one core substituted with a 2,4-dimethylthiazole group at position 6 and a 2-methylpyrido[3,4-d]pyrimidin-4-yl-piperidinylmethyl moiety at position 2. The pyridazinone core is known for its bioisosteric properties, mimicking adenine in ATP-binding pockets, while the thiazole and pyridopyrimidine moieties likely enhance target binding affinity and selectivity .

Key structural attributes:

  • Pyridazin-3-one core: Provides hydrogen-bonding capabilities and planar geometry for interaction with enzymatic active sites.
  • 2-Methylpyrido[3,4-d]pyrimidin-4-yl-piperidinylmethyl group: Introduces conformational flexibility and additional hydrogen-bonding/van der Waals interactions.

特性

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7OS/c1-14-22(32-16(3)25-14)19-4-5-21(31)30(28-19)13-17-7-10-29(11-8-17)23-18-6-9-24-12-20(18)26-15(2)27-23/h4-6,9,12,17H,7-8,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYJAGQKDKMLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound shares structural homology with other pyrido[3,4-d]pyrimidinone derivatives, such as 8-(4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (53g) . Below is a comparative analysis:

Parameter Target Compound Compound 53g
Core Structure Pyridazin-3-one Pyrido[3,4-d]pyrimidin-4(3H)-one
Substituent at Position 6 2,4-Dimethylthiazole (lipophilic, electron-deficient heterocycle) Benzo[d][1,3]dioxol-5-ylmethyl (polar, oxygen-rich aromatic group)
Substituent at Position 8 N/A 4-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole (flexible, nitrogen-rich linker)
Molecular Weight ~500–550 g/mol (estimated) 534.6 g/mol (reported)
Solubility Likely low (due to thiazole and pyridopyrimidine groups) Moderate (enhanced by polar benzodioxole and pyrazole substituents)
Synthetic Complexity High (multiple stereocenters and heterocyclic couplings) Moderate (straightforward SEM-protection/deprotection strategy)

Functional Differences

  • Binding Affinity : The target compound’s thiazole group may improve interactions with hydrophobic kinase pockets compared to 53g’s benzodioxole group, which prioritizes polar interactions.
  • Metabolic Stability : The methylpyrido[3,4-d]pyrimidine moiety in the target compound could confer resistance to oxidative metabolism relative to 53g’s pyrazole-ethyl-piperidine linker .
  • Selectivity: The rigid pyridazinone core in the target compound may reduce off-target effects compared to the more flexible pyrido[3,4-d]pyrimidinone scaffold in 53g.

Research Findings

  • Compound 53g : Demonstrated moderate potency in kinase inhibition assays (IC₅₀ ~50–100 nM) but exhibited improved aqueous solubility due to its benzodioxole substituent .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。